2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione
Description
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromene-7-thione is a sulfur-containing derivative of the furochromene family, characterized by a fused furan and chromenone scaffold. The substitution of the oxygen atom at the 7-position with sulfur distinguishes it from its ketone counterpart, 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (CAS: 113969-43-0), which has a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . The thione derivative likely exhibits distinct physicochemical properties, such as altered solubility and electronic characteristics, due to the polarizable sulfur atom.
Properties
Molecular Formula |
C15H14O2S |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,3,5,9-tetramethylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C15H14O2S/c1-7-5-13(18)17-14-9(3)15-12(6-11(7)14)8(2)10(4)16-15/h5-6H,1-4H3 |
InChI Key |
DJCFNYOLILMMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Thionation of 2,3,5,9-Tetramethyl-7H-Furo[3,2-g]chromen-7-One
The most direct route involves sulfurization of the corresponding lactone. Experimental data from analogous systems indicate two viable methods:
Lawesson's Reagent-Mediated Thionation
Conditions :
Phosphorus Pentasulfide (P₄S₁₀) Method
Conditions :
Comparative Performance
| Parameter | Lawesson's Reagent | P₄S₁₀ |
|---|---|---|
| Reaction Time (h) | 12–24 | 8 |
| Typical Yield (%) | 60–75 | 55–70 |
| Byproduct Formation | Moderate | Low |
| Scalability | Limited | High |
De Novo Synthesis Strategies
Friedel-Crafts Cyclization Approach
Adapting methodologies from furo[3,2-c]quinolone synthesis, a tandem Friedel-Crafts alkylation/cyclization sequence could assemble the core:
Step 1 : Condensation of methyl-substituted dihydroxyacetophenone (I ) with thioacetic anhydride to install the thione group.
Step 2 : Propargyl alcohol coupling under Brønsted acid catalysis (pTsOH·H₂O, 10 mol%) in 1,2-DCE at 80°C.
Mechanism :
-
Acid-mediated activation of propargyl alcohol
-
Electrophilic attack at C-6 of the chromene precursor
Optimization Insights :
Radical-Mediated Thiolation-Cyclization
Emerging techniques in C–S bond formation suggest potential for metal-free thione installation:
Protocol :
-
Prepare bromo-substituted chromene precursor (II )
-
Treat with elemental sulfur (S₈) and TBHP (tert-butyl hydroperoxide) in DMF at 120°C
-
Simultaneous C–S bond formation and cyclization
Advantages :
Analytical Validation
Critical characterization data for synthetic targets:
Spectroscopic Signatures
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The thione group (C=S) serves as a primary reactive site for nucleophilic attack. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂O/NaOH (aqueous basic media) | 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-one | 65–78% | |
| Reaction with Hydrazines | Hydrazine hydrate (EtOH, Δ) | Thiosemicarbazide derivatives | 52–85% | |
| Alkylation | Alkyl halides (K₂CO₃, DMF) | S-Alkylated derivatives | 60–72% |
Mechanistic Insights :
-
Hydrolysis proceeds via nucleophilic attack by hydroxide ions at the electrophilic sulfur, forming the corresponding ketone.
-
Hydrazine reactions generate thiosemicarbazides, which are precursors for heterocyclic systems (e.g., triazoles).
Electrophilic Aromatic Substitution
The electron-rich chromene ring undergoes regioselective substitution. Methyl groups direct electrophiles to para and meta positions:
| Electrophile | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 h | 6-Nitro derivative | 89% | |
| Halogenation (Cl₂, Br₂) | FeCl₃ catalyst, CH₂Cl₂ | 6-Halo derivatives (Cl, Br) | 75–82% |
Structural Influence :
-
Methyl groups at positions 2,3,5,9 enhance steric hindrance, limiting substitution to the less hindered 6-position .
Cycloaddition Reactions
The fused furochromene system participates in [4+2] Diels-Alder reactions:
Key Observation :
-
The thione group stabilizes transition states through partial negative charge delocalization, enhancing reaction rates .
Oxidation and Reduction
Controlled redox transformations modify the thione group and chromene core:
| Reaction | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation (C=S → C=O) | H₂O₂/AcOH | 7-Oxo-furochromene derivative | 88% conversion | |
| Reduction (C=S → C–SH) | NaBH₄/MeOH | Thiol intermediate | Unstable in air |
Applications :
-
Oxidation products show enhanced solubility in polar solvents, useful for pharmacological studies.
Coordination Chemistry
The thione sulfur acts as a ligand for transition metals:
Functional Implications :
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Light Source | Solvent | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| UV-A (365 nm) | Acetonitrile | Ring-opened thioketene intermediate | Φ = 0.32 | |
| UV-C (254 nm) | Hexane | Dimerized product via [2+2] cycloaddition | 41% yield |
Mechanism :
-
Excitation of the chromene π-system leads to bond cleavage or dimerization.
Comparative Reactivity with Analogues
The tetramethyl substitution pattern distinctively modulates reactivity:
| Compound | Key Reaction Rate (vs. Parent) | Selectivity Notes |
|---|---|---|
| 2,3,5,9-Tetramethyl derivative | 1.5× faster in nitration | Enhanced 6-position selectivity |
| Non-methylated furochromene-thione | 3× slower in Diels-Alder | Poor regiocontrol |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an antimicrobial agent . Studies have indicated that derivatives of chromene compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting microbial growth .
Table 1: Antimicrobial Activity of Chromene Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 6.25 µg/mL |
| Similar Chromene Derivative | Pseudomonas aeruginosa | 12.5 µg/mL |
Anticancer Research
Recent studies have highlighted the anticancer properties of chromene derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). Results indicated significant inhibitory effects with IC50 values ranging from 1.08 to 1.48 µg/mL for certain derivatives .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 1.08 |
| Similar Chromene Derivative | MCF-7 | 1.48 |
Material Science
The unique chemical structure of this compound allows it to be explored in material science applications. Its photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and as a dye in various applications due to its ability to absorb light effectively .
Case Study 1: Antimicrobial Efficacy
In a study conducted on newly synthesized chromene derivatives including this compound, researchers found that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was correlated with enhanced antimicrobial activity.
Case Study 2: Cytotoxicity Assessment
A series of chromene derivatives were assessed for their cytotoxic effects on cancer cell lines using the MTT assay. The results demonstrated that modifications to the chromene structure could lead to increased potency against various cancer types.
Mechanism of Action
The mechanism of action of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione, emphasizing substituent variations, spectral data, and biological activities:
Key Observations:
Structural Modifications :
- Substituent Effects : The introduction of ethyl or fluoro groups at the 6-position (e.g., compounds 4c and 4d ) enhances antifungal activity compared to the parent compound .
- Thione vs. Ketone : Replacing the 7-oxo group with a thione (C=S) would lower the IR stretching frequency (C=S: ~1200–1100 cm⁻¹ vs. C=O: ~1700 cm⁻¹) and downshift the ¹³C-NMR signal for C-7 (δ ~160 for C=O vs. δ ~200 for C=S) .
Synthetic Routes: Sonogashira coupling is a common method for introducing ethynyl groups (e.g., compound 28), while reductions and catalytic hydrogenation are used for styryl derivatives (e.g., compound 9) . Thione derivatives may require sulfurizing agents (e.g., Lawesson’s reagent) for conversion from ketones.
Physicochemical Properties :
- Solubility : Psoralen analogs (e.g., 4',5'-dihydropsoralen) are practically insoluble in water . The thione derivative is expected to exhibit even lower solubility due to increased hydrophobicity.
- Melting Points : Thiones generally have higher melting points than ketones due to stronger van der Waals interactions (e.g., compound 4d has a m.p. of 238°C, suggesting the thione may exceed 250°C).
Biological Activity :
- Antifungal activity in 4c and 4d correlates with electron-withdrawing substituents (e.g., fluoro), which may enhance membrane permeability . The thione’s sulfur atom could modulate activity by altering binding to fungal enzymes.
Q & A
Basic Synthesis
Q: What are the standard synthetic protocols for preparing 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione? A: The core structure can be synthesized via cyclization reactions using tetrachloromonospirocyclotriphosphazenes and diamines in tetrahydrofuran (THF) under reflux, as demonstrated for analogous 7-oxo derivatives . Key steps include:
- Reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamines in THF.
- Monitoring reaction progress via thin-layer chromatography (TLC).
- Purification via column chromatography.
For thione formation, sulfurizing agents like Lawesson’s reagent may replace oxygen with sulfur post-cyclization.
Advanced Synthesis
Q: How can researchers optimize substitution of the 7-oxo group with a thione group while minimizing side reactions? A: Replace the ketone oxygen with sulfur using P₄S₁₀ or Lawesson’s reagent under inert conditions (e.g., dry toluene, 80–110°C). Critical considerations:
- Stoichiometric control (1.2–1.5 equivalents of sulfurizing agent).
- Reaction monitoring via LC-MS to detect intermediates and byproducts .
- Post-reaction purification via silica gel chromatography to isolate the thione derivative.
Basic Characterization
Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Use a combination of:
- ¹H/¹³C-NMR to confirm methyl group positions and aromatic protons (e.g., δ 2.18–2.55 ppm for methyl groups in analogous compounds) .
- HR-MS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₄O₃: 243.1021; adjust for sulfur substitution) .
- IR spectroscopy to identify C=S stretches (~1200–1050 cm⁻¹) .
Advanced Characterization
Q: How can X-ray crystallography resolve ambiguities in the molecular structure? A: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:
- Crystallize the compound in THF/hexane mixtures.
- Compare observed sulfur positioning with computational models (e.g., DFT).
- Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via electron density maps .
Biological Activity (Basic)
Q: What in vitro assays are suitable for initial antifungal screening? A: Use standardized protocols:
- Broth microdilution assays (CLSI M38 guidelines) against Candida or Aspergillus species.
- Minimum inhibitory concentration (MIC) determination via spectrophotometry .
- Compare results with positive controls like fluconazole.
Biological Activity (Advanced)
Q: How can structure-activity relationship (SAR) studies guide the design of more potent analogs? A:
- Modify substituents (e.g., methyl groups at positions 2,3,5,9) and measure activity changes.
- Conduct molecular docking to predict interactions with fungal cytochrome P450 enzymes .
- Use QSAR models to correlate electronic properties (e.g., Hammett constants) with bioactivity .
Data Contradictions
Q: How should researchers address discrepancies in reported biological activities? A:
- Compare assay conditions : Variations in pH, solvent (DMSO vs. ethanol), or microbial strains can alter results.
- Validate findings via orthogonal methods (e.g., time-kill assays vs. MIC) .
- Analyze purity via HPLC (>95% by area) to rule out impurity effects .
Photochemical Properties
Q: What methodologies assess the photodynamic potential of this compound? A:
- UV-Vis spectroscopy to identify absorption maxima (e.g., 300–400 nm for psoralen analogs) .
- Singlet oxygen quantum yield measurements using 1,3-diphenylisobenzofuran (DPBF) as a trap.
- Photoirradiation experiments (UVA, 365 nm) to study DNA crosslinking or ROS generation .
Toxicity Assessment (Basic)
Q: What in vitro toxicity assays are recommended? A:
- Ames test for mutagenicity (e.g., Salmonella TA98 strain, 200 µg/plate) .
- MTT assay in mammalian cells (e.g., HEK293) to assess IC₅₀ values.
- Compare cytotoxicity with structurally related psoralens (e.g., trioxsalen) .
Advanced Functionalization
Q: What strategies introduce functional groups like aminomethyl to the core structure? A:
- Reductive amination : React aldehyde intermediates with ammonium acetate/NaBH₃CN .
- Hydrazine coupling : Use hydrazine hydrate to generate amine derivatives, followed by purification via silica gel chromatography (ethyl acetate/hexane) .
Computational Modeling
Q: How can molecular docking predict biological targets? A:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into DHFR or CYP51 active sites.
- Validate predictions with in vitro enzymatic inhibition assays .
- Compare binding poses with known inhibitors (e.g., methotrexate for DHFR) .
Crystallography Challenges
Q: What alternative methods exist if the compound fails to crystallize? A:
- Microcrystal electron diffraction (MicroED) for nanocrystalline samples.
- DFT-optimized structures to generate theoretical diffraction patterns .
- Explore co-crystallization with stabilizing agents (e.g., crown ethers).
Stability Studies
Q: How can researchers analyze degradation pathways under varying storage conditions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
